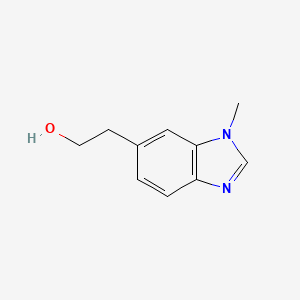
2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethan-1-ol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole ring system substituted with a methyl group and an ethan-1-ol moiety, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-benzimidazole with ethylene oxide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the benzimidazole ring attacks the ethylene oxide, leading to the formation of the ethan-1-ol derivative.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure.
化学反応の分析
Types of Reactions
2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethanal or 2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethanoic acid.
Reduction: Formation of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethanamine.
Substitution: Formation of nitro or halogenated derivatives of the benzimidazole ring.
科学的研究の応用
2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of other benzimidazole derivatives.
作用機序
The mechanism of action of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring system can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function, resulting in its observed biological activities.
類似化合物との比較
Similar Compounds
- 2-(6-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol
- 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine
- 1H-苯并三唑-1-甲醇
Uniqueness
2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethan-1-ol is unique due to its specific substitution pattern on the benzimidazole ring and the presence of the ethan-1-ol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
2-(3-methylbenzimidazol-5-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c1-12-7-11-9-3-2-8(4-5-13)6-10(9)12/h2-3,6-7,13H,4-5H2,1H3 |
InChIキー |
YOTHUGKALAVNPL-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1C=C(C=C2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


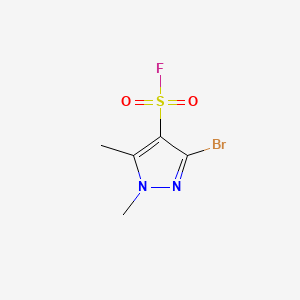

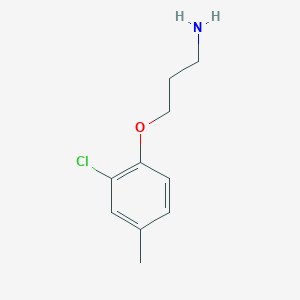
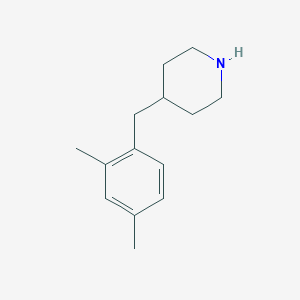
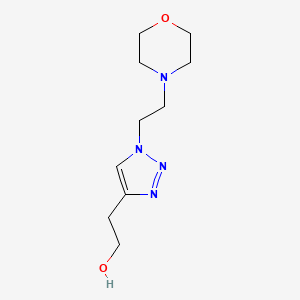
![7-Oxa-1-thia-2-azaspiro[4.4]nonane 1,1-dioxide](/img/structure/B13618829.png)
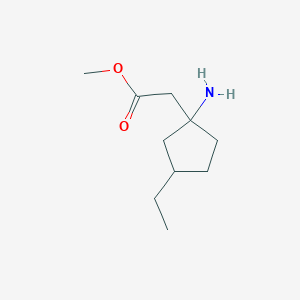
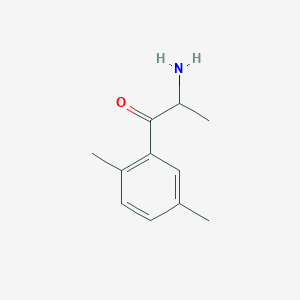
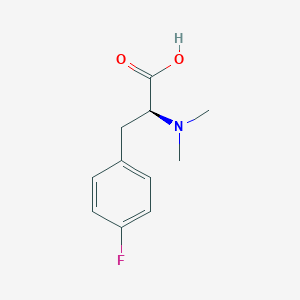
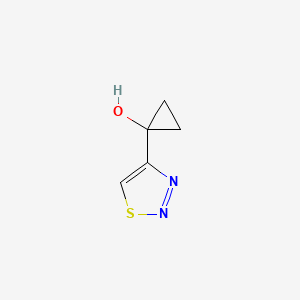
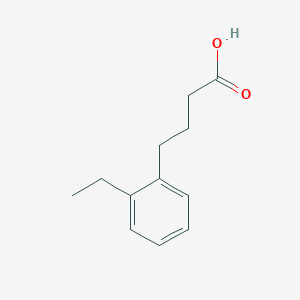
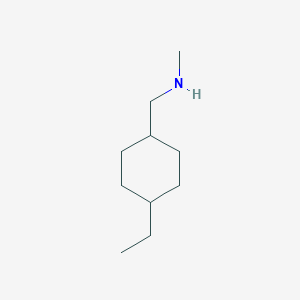
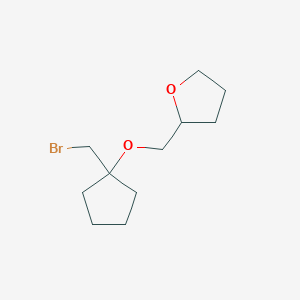
![tert-butylN-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate](/img/structure/B13618870.png)
